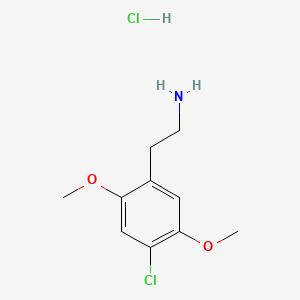

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE

描述

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE is a psychedelic drug and phenethylamine of the 2C series. It is known for producing vivid visual hallucinations and intense relaxing, almost sedating effects . This compound is often referred to by its street names, 2C-C or 2CC .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine, which is subsequently chlorinated to yield 4-Chloro-2,5-dimethoxyphenethylamine . The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization and other purification techniques .

化学反应分析

Types of Reactions

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction is typically used in the synthesis process to reduce intermediates to the desired product.

Substitution: Halogen substitution reactions can be used to introduce or replace halogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce different halogenated compounds .

科学研究应用

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE has several scientific research applications:

作用机制

The mechanism of action of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and mood. This interaction is responsible for its psychedelic effects, including visual hallucinations and changes in consciousness .

相似化合物的比较

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE is part of the 2C series of phenethylamines, which includes several similar compounds:

4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Known for its stimulant and hallucinogenic effects.

4-Iodo-2,5-dimethoxyphenethylamine (2C-I): Similar in structure and effects, but with an iodine atom instead of chlorine.

4-Ethyl-2,5-dimethoxyphenethylamine (2C-E): Known for its potent psychedelic effects and longer duration of action.

Each of these compounds has unique properties and effects, but they all share a common structural framework and mechanism of action involving serotonin receptors .

生物活性

2,5-Dimethoxy-4-chlorophenethylamine hydrochloride (commonly referred to as DOC) is a member of the phenethylamine class and is known for its psychedelic properties. First synthesized by Alexander Shulgin, DOC has garnered attention for its unique pharmacological profile and its interaction with serotonin receptors, particularly the 5-HT2A receptor. This article provides an in-depth analysis of the biological activity of DOC, focusing on its pharmacodynamics, case studies, and relevant research findings.

- IUPAC Name : 2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride

- Molecular Formula : C11H16ClNO2

- Molar Mass : 229.70 g/mol

- CAS Number : 88441-15-0

Pharmacodynamics

DOC acts primarily as a selective partial agonist at the 5-HT2A and 5-HT2C serotonin receptors, which are crucial in mediating its psychedelic effects. Its mechanism involves modulation of neurotransmitter systems that influence mood, perception, and cognition.

Receptor Binding Affinity

The binding affinity of DOC to serotonin receptors has been documented in various studies. The following table summarizes the receptor interactions:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT2A | Low nanomolar range | Psychedelic effects |

| 5-HT2C | Moderate nanomolar range | Modulation of mood |

| Dopamine D2 | High nanomolar range | Potential for psychostimulant effects |

Biological Effects

DOC produces a range of psychological effects that are characteristic of psychedelics, including:

- Visual and auditory hallucinations

- Altered sense of time

- Enhanced emotional experiences

The onset of effects typically occurs within 1 to 3 hours after ingestion, peaking at around 4 to 8 hours, with residual effects lasting up to 20 hours .

Case Studies

A notable case study documented the recreational use of DOC, highlighting its potential for sympathomimetic toxicity. The patient exhibited symptoms consistent with excessive sympathetic nervous system activation after ingestion. This case underscores the importance of understanding the compound's safety profile and potential adverse effects .

Research Findings

Recent studies have explored the broader implications of serotonergic hallucinogens like DOC in therapeutic contexts. Research indicates that compounds acting on the 5-HT2A receptor may have potential applications in treating conditions such as depression and PTSD due to their ability to promote neuroplasticity and enhance emotional processing .

Neuroimaging Studies

Neuroimaging studies have shown that DOC can alter brain activity patterns significantly. For example, activation in specific cortical regions correlates with introspective thought processes and emotional regulation . Long-term use has been associated with structural changes in brain areas linked to mood and cognition .

属性

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHKVQPFRTVWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675856 | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88441-15-0 | |

| Record name | 4-Chloro-2,5-dimethoxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-dimethoxy-benzeneethanamine, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-C HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NGJ439O7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。